Cas no 522655-32-9 (4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate)
![4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate structure](https://it.kuujia.com/scimg/cas/522655-32-9x500.png)
522655-32-9 structure
Nome del prodotto:4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate
4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26602652
- 522655-32-9
- 4-{2-cyano-2-[(2-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl 4-methoxybenzoate
- Z56848639
- AKOS001058683
- [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
- 4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate
-
- Inchi: 1S/C26H21N3O7/c1-3-35-24-15-17(8-13-23(24)36-26(31)18-9-11-20(34-2)12-10-18)14-19(16-27)25(30)28-21-6-4-5-7-22(21)29(32)33/h4-15H,3H2,1-2H3,(H,28,30)
- Chiave InChI: WHSKRMOBSWHMAF-UHFFFAOYSA-N
- Sorrisi: C(OC1=CC=C(C=C(C#N)C(NC2=CC=CC=C2[N+]([O-])=O)=O)C=C1OCC)(=O)C1=CC=C(OC)C=C1
Proprietà calcolate
- Massa esatta: 487.13795002g/mol
- Massa monoisotopica: 487.13795002g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 36
- Conta legami ruotabili: 9
- Complessità: 853
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 144Ų
Proprietà sperimentali
- Densità: 1.350±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 768.8±60.0 °C(Predicted)
- pka: 9.56±0.70(Predicted)
4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602652-0.05g |
522655-32-9 | 90% | 0.05g |
$246.0 | 2023-09-13 |
4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate Letteratura correlata
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
522655-32-9 (4-[2-Cyano-3-[(2-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methoxybenzoate) Prodotti correlati
- 1864777-76-3(3-Heptanol, 1-amino-2,2,3,6-tetramethyl-)
- 946714-65-4(3-(3-Ethoxyphenoxy)piperidine)
- 1384864-80-5(EYA2 inhibitor 9987)
- 392320-18-2(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-benzyl-2-methylpropanamide)
- 1311997-34-8(N-methyl-2-[4-(2-phenylethenesulfonamido)phenoxy]acetamide)
- 690258-18-5(6-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine)
- 1197803-63-6(N-[1-(2-naphthyl)ethyl]cyclopropanamine;hydrochloride)
- 73721-11-6(Methyl 1-(bromomethyl)naphthalene-2-carboxylate)
- 2228247-03-6(4,5,5,5-tetrafluoro-3-methylpentan-1-amine)
- 2034407-39-9(N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
